molecular formula C16H17ClN2O2S B2394966 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide CAS No. 1376365-45-5

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide

货号 B2394966
CAS 编号: 1376365-45-5
分子量: 336.83
InChI 键: WTYWWKQFBHECDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action and has demonstrated promising results in preclinical studies. In

作用机制

The mechanism of action of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in cell proliferation, survival, and differentiation. Inhibition of CK2 by 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells. This unique mechanism of action suggests that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have advantages over other cancer drugs that target different pathways.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have biochemical and physiological effects in preclinical studies. Inhibition of CK2 by 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide leads to the activation of p53 and the induction of apoptosis in cancer cells. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. These findings suggest that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have potential as a cancer therapy.

实验室实验的优点和局限性

One advantage of using 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in lab experiments is its unique mechanism of action. This compound targets the protein kinase CK2, which plays a role in cell proliferation, survival, and differentiation. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and doxorubicin. However, one limitation of using 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration schedule for this compound.

未来方向

There are several future directions for research on 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide. One direction is to further explore its potential as a cancer therapy. Preclinical studies have shown promising results, but further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in combination with other cancer drugs. 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects with paclitaxel and doxorubicin, but further studies are needed to determine its potential use in combination with other drugs. Finally, future studies could investigate the potential use of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in other diseases, such as autoimmune diseases and inflammatory disorders.

合成方法

The synthesis of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials include 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-mercapto-1,2,4-triazole. The coupling reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine (TEA). The final product is then purified by column chromatography.

科学研究应用

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and doxorubicin. These findings suggest that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have therapeutic potential in the treatment of cancer.

属性

IUPAC Name

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-13-6-4-12(5-7-13)14(20)2-1-3-15(21)19-16(10-18)8-9-22-11-16/h4-7H,1-3,8-9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYWWKQFBHECDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。